2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(3-methylsulfonylthiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S2/c1-14(9,10)6-2-5-13-7(6)8-11-3-4-12-8/h2,5,8H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARWNSYEPRKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, where methanesulfonyl chloride reacts with the thiophene ring in the presence of a base such as pyridine.
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane. In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research conducted by the National Cancer Institute (NCI) demonstrated significant growth inhibition in human tumor cells, suggesting its potential as a lead compound for further development in cancer therapy .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antimicrobial activity. A study focused on the synthesis of new 1,3-dioxolanes revealed that compounds similar to this compound displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The minimum inhibitory concentrations (MICs) for these compounds were documented, showcasing their potential as therapeutic agents against resistant strains.
Polymer Chemistry
In material science, this compound can serve as a monomer for polymer synthesis. Its unique structure allows it to be incorporated into polymer backbones, potentially enhancing properties such as thermal stability and mechanical strength. Research indicates that polymers derived from similar dioxolane compounds exhibit improved performance characteristics in various applications .
Sensor Technology
The incorporation of thiophene derivatives into sensor technology has been explored due to their electronic properties. Compounds like this compound can be utilized in the fabrication of organic electronic devices, including sensors for detecting environmental pollutants or biological markers .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| A | HCT-116 | 15.72 | Anticancer |
| B | MCF-7 | 50.68 | Anticancer |
| C | Staphylococcus aureus | 625–1250 | Antibacterial |
| D | Candida albicans | <100 | Antifungal |
Table 2: Polymer Properties from Dioxolane Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Dioxolane-based Polymer A | 250 | 45 |
| Dioxolane-based Polymer B | 260 | 50 |
Case Study 1: Anticancer Efficacy
A recent study published in Molecules evaluated the anticancer efficacy of several dioxolane derivatives, including those based on the structure of this compound. The findings indicated that specific modifications to the thiophene ring significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial screening of dioxolane derivatives against clinical isolates of bacteria. The results revealed that compounds with methanesulfonyl substitutions showed superior antibacterial activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 2-(5-Methylsulfanyl-4-Nitrothiophen-2-yl)-1,3-dioxolane ()
- Structure: Thiophene substituted with methylsulfanyl (-SMe) and nitro (-NO₂) groups.
- Key Differences : The methylsulfanyl group is a thioether, whereas the target compound’s methanesulfonyl group is a sulfone (-SO₂CH₃). Sulfones are more polar and electron-withdrawing, leading to higher solubility in polar solvents and altered reactivity in electrophilic substitutions.
- Molecular Weight : 247.29 g/mol vs. ~246 g/mol (estimated for the target compound).
(b) 2-(2-Thienyl)-1,3-dioxolane ()
- Structure : Simple thiophene-dioxolane without additional substituents.
- Key Differences : Lacks the methanesulfonyl group, resulting in lower polarity (log Kow ~2.65 for analogous dioxolanes; see ) and reduced metabolic stability.
- Safety: Classified as non-hazardous, whereas sulfonyl groups may introduce reactivity concerns .
(c) 2-[2-(5-Bromo-2-Fluorophenoxy)ethyl]-1,3-dioxolane ()
- Structure: Dioxolane linked to a bromo-fluorophenoxy ethyl chain.
- Key Differences: The phenoxy ethyl chain introduces aromaticity and halogen atoms, enhancing lipophilicity (predicted log Kow >3) compared to the target compound’s polar sulfonyl-thiophene.
- Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals due to halogenated aromatic moieties .
Physicochemical Properties
*Estimated based on substituent contributions.
- Polarity : The target compound’s sulfonyl group increases polarity compared to Cyclatropal (log Kow 2.65) and halogenated analogs .
- Solubility : Higher water solubility than halogenated dioxolanes (e.g., ) but lower than Cyclatropal due to the sulfonyl group’s balance of hydrophilicity and aromatic hydrophobicity.
(b) Reactivity
- Methanesulfonyl Group : Enhances susceptibility to nucleophilic attack on the thiophene ring compared to methylsulfanyl () or unsubstituted thiophenes ().
- Dioxolane Ring Stability : Analogous to doxophylline (), the dioxolane ring may undergo enzymatic oxidation in biological systems, leading to ring-opening metabolites .
Biological Activity
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane is a compound belonging to the 1,3-dioxolane family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a dioxolane ring with a methanesulfonyl group attached to a thiophene moiety, which is believed to contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophenes with dioxolane precursors under acidic conditions. Common methods include:
- Acid-Catalyzed Reactions : Utilizing Lewis or Brønsted acids to facilitate the formation of the dioxolane ring from appropriate precursors.
- Grignard Reagents : Employing Grignard reagents for nucleophilic addition to carbonyl compounds followed by cyclization to form the dioxolane structure.
Antibacterial Activity
Research indicates that compounds within the 1,3-dioxolane class exhibit significant antibacterial properties. The effectiveness of this compound against various bacterial strains has been evaluated.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 µg/mL |
| Escherichia coli | Not effective |
| Pseudomonas aeruginosa | 1250 µg/mL |
The compound demonstrated potent activity against Staphylococcus aureus, while showing no efficacy against E. coli, highlighting its selective antibacterial profile .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 500 µg/mL |
| Aspergillus niger | Not tested |
The compound exhibited significant antifungal activity against Candida albicans, with an MIC value indicating its potential as an antifungal agent .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds within the dioxolane family. For instance:
- Study on Dioxolane Derivatives : A series of dioxolane derivatives were synthesized and tested for their biological activities. The results indicated that modifications in the substituents significantly affected both antibacterial and antifungal activities .
- Antimicrobial Screening : A comprehensive antimicrobial screening revealed that certain dioxolanes possess broad-spectrum activities against various pathogens, which supports the potential therapeutic applications of this compound .
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis of 1,3-dioxolane derivatives typically involves cyclization reactions between diols and carbonyl compounds. For this compound, a plausible route is the reaction of 3-methanesulfonylthiophene-2-carbaldehyde with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring . Key parameters affecting yield include:
- Catalyst concentration : Excess acid may lead to side reactions (e.g., polymerization).
- Temperature : Cyclization is often performed under reflux (80–120°C) to drive water removal .
- Solvent choice : Azeotropic solvents like toluene improve reaction efficiency by removing water .
Grignard or organometallic coupling reactions (e.g., using bromothiophene precursors) may also introduce the methanesulfonyl group post-cyclization, as seen in analogous dioxolane syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify characteristic C-O-C stretching (~1120 cm⁻¹) and S=O vibrations (~1300–1350 cm⁻¹) .
- GC-MS/HPLC : Assess purity and detect byproducts (e.g., unreacted aldehyde or diol) .
Advanced: How does the electron-withdrawing methanesulfonyl group influence the reactivity of the thiophene ring in subsequent cross-coupling reactions?
Methodological Answer:
The methanesulfonyl group activates the thiophene ring toward electrophilic substitution by withdrawing electron density, directing incoming electrophiles to the 5-position of the thiophene. For cross-coupling (e.g., Suzuki-Miyaura), the sulfonyl group stabilizes transient negative charges during oxidative addition, enhancing reactivity with palladium catalysts . However, steric hindrance from the dioxolane ring may reduce coupling efficiency. Computational studies (DFT) are recommended to map electronic effects .
Advanced: What are the documented stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?
Methodological Answer:
- Acidic Conditions : The dioxolane ring hydrolyzes to regenerate the aldehyde and ethylene glycol. Monitor via HPLC at λ = 254 nm for aldehyde formation .
- Basic Conditions : Methanesulfonyl groups may undergo nucleophilic displacement. LC-MS can detect sulfonate byproducts .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at ≤4°C in inert atmospheres to prevent oxidation of the thiophene ring .
Advanced: In the context of polymer chemistry, how has the 1,3-dioxolane moiety been utilized to modify thermal or solubility properties, and what are the implications for this compound?
Methodological Answer:
1,3-Dioxolane derivatives enhance polymer solubility in polar solvents (e.g., DMF, DMSO) due to their oxygen-rich structure. For example, dioxolane-containing polyesters exhibit reduced crystallinity and lower melting points (~150°C vs. ~250°C for unmodified analogs) . Incorporating this compound into copolymers could improve ionic conductivity in solid electrolytes, leveraging the sulfonyl group’s polarity. Evaluate via GPC for molecular weight distribution and TGA for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
